(7-Methoxynaphthalen-2-yl)boronic acid
Description
Naphthalene-based boronic acids are a class of organic compounds that feature a naphthalene (B1677914) scaffold bonded to a boronic acid functional group (-B(OH)₂). These compounds are derivatives of boric acid where one hydroxyl group is replaced by a naphthalenyl group. As members of the broader family of aryl boronic acids, they are notable for their stability, ease of handling, and versatile reactivity. researchgate.net
Their primary application in organic chemistry is as key building blocks or coupling partners in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. researchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. frontierspecialtychemicals.com The naphthalene moiety, with its extended aromatic system, makes these boronic acids particularly useful for constructing compounds with specific electronic and photophysical properties, finding utility in the synthesis of pharmaceuticals and advanced materials. frontierspecialtychemicals.comnih.gov
Table 1: Chemical and Physical Properties of (7-Methoxynaphthalen-2-yl)boronic acid
The properties and reactivity of substituted naphthalene compounds are significantly influenced by the arrangement of their functional groups, a concept known as positional isomerism. Positional isomers have the same molecular formula and the same functional groups, but differ in the location of these groups on the carbon skeleton. studysmarter.co.uk In the case of (methoxynaphthalenyl)boronic acid, numerous isomers exist depending on where the methoxy (B1213986) (-OCH₃) and boronic acid (-B(OH)₂) groups are attached to the two fused rings of the naphthalene core. vedantu.com
The specific placement of these two groups alters the molecule's symmetry, polarity, and electronic properties, which in turn affects its physical properties like melting point and its chemical reactivity. For instance, the steric hindrance around the boronic acid group and the electronic influence of the methoxy group can change dramatically from one isomer to another.
Table 2: Comparison of Selected Positional Isomers of Methoxynaphthalenylboronic acid
Research into this compound is primarily driven by its potential as a highly functionalized and versatile building block in synthetic organic chemistry. The interest in this molecule is based on the combination of its three key structural components: the boronic acid group, the naphthalene core, and the methoxy substituent.
Versatility of the Boronic Acid Group : The boronic acid moiety is a cornerstone of modern synthetic chemistry, enabling robust and high-yielding carbon-carbon and carbon-heteroatom bond formations through various cross-coupling reactions. nih.gov This functional group allows chemists to precisely and efficiently connect the naphthalene scaffold to other molecular fragments.
The Naphthalene Scaffold : The rigid, polycyclic aromatic structure of naphthalene is a common motif in many compounds of interest, including pharmaceuticals, agrochemicals, and materials for organic electronics. frontierspecialtychemicals.com Incorporating this scaffold can impart desirable properties such as fluorescence, thermal stability, and specific biological activities.
Strategic Placement of the Methoxy Group : The methoxy group at the 7-position is not merely a passive substituent. It electronically modifies the naphthalene ring system, which can fine-tune the reactivity of the boronic acid at the 2-position. Furthermore, the methoxy group itself can be a handle for subsequent chemical modifications, such as ether cleavage to a hydroxyl group, providing a route to further derivatization. The specific 2,7-disubstitution pattern creates a distinct and well-defined molecular shape, which is essential for applications where molecular geometry is critical, such as in the design of enzyme inhibitors or specialized organic materials.
In essence, the foundational principle guiding research on this compound is the strategic combination of these three elements to create a sophisticated molecular tool for the construction of complex, high-value chemical structures.
Properties
IUPAC Name |
(7-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZIMCICIXJQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269976 | |
| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313947-34-1 | |
| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313947-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methoxynaphthalen 2 Yl Boronic Acid
Precursor Synthesis Strategies for Naphthalene (B1677914) Boronates
The creation of naphthalene-based boronic acids often relies on the synthesis of specifically functionalized naphthalene precursors. A common and effective strategy involves the preparation of halogenated naphthalene derivatives, which can then undergo conversion to the corresponding boronic acid.
Halogenated naphthalenes serve as critical intermediates. Their synthesis requires precise control over the placement of substituents on the naphthalene core, which can be challenging due to the complex reactivity of the bicyclic aromatic system. nih.gov
A primary precursor for (7-Methoxynaphthalen-2-yl)boronic acid is 2-Bromo-7-methoxynaphthalene (B1282092). nih.gov This compound is synthesized from 7-Bromonaphthalen-2-ol via a methylation reaction. nih.gov In a typical procedure, the hydroxyl group of 7-Bromonaphthalen-2-ol is converted to a methoxy (B1213986) group. This is commonly achieved by reacting the naphthol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate and a suitable solvent like acetone. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the methylating agent to yield the desired 2-Bromo-7-methoxynaphthalene ether.
Achieving regioselectivity in the functionalization of naphthalene is a significant challenge in synthetic chemistry. nih.govresearchgate.net Direct electrophilic substitution on a naphthalene ring can often lead to a mixture of isomers. nih.gov Therefore, a common strategy to control the position of the methoxy group is to start with a naphthalene derivative where the substitution pattern is already established. By using 7-Bromonaphthalen-2-ol, the positions of the bromo and hydroxyl groups are fixed. The subsequent methylation of the hydroxyl group is a highly selective reaction that does not alter the substitution pattern on the aromatic rings, thus ensuring the unambiguous formation of the 7-methoxy isomer. This precursor-based approach circumvents the regioselectivity problems associated with direct functionalization. chemistryviews.org
Preparation of Halogenated Naphthalene Derivatives
Direct Boronation Approaches to Naphthalene-based Boronic Acids
With the halogenated naphthalene precursor in hand, the next step is the introduction of the boronic acid functional group. The Miyaura borylation is a powerful and widely used method for this transformation. beilstein-journals.orgorganic-chemistry.org
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process that converts aryl halides, such as 2-Bromo-7-methoxynaphthalene, into aryl boronic esters using a diboron (B99234) reagent. organic-chemistry.org This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net The initial product is typically a pinacol (B44631) ester, which can be used directly in subsequent reactions like the Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid. organic-chemistry.orgnih.gov
The successful synthesis of this compound pinacol ester via the Miyaura borylation of 2-Bromo-7-methoxynaphthalene involves the careful optimization of several reaction components. researchgate.net
Catalyst: A common and highly effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This complex provides the active Pd(0) species required for the catalytic cycle.
Boron Source: Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most frequently used reagent for introducing the boronate ester group. nih.gov
Base: A mild base is crucial for the reaction's success, with potassium acetate (B1210297) (KOAc) being the most common choice. organic-chemistry.orgnih.govorganic-chemistry.org It plays a key role in the transmetalation step of the catalytic cycle. Using stronger bases can sometimes promote competing side reactions. organic-chemistry.org
Solvent: The reaction is typically performed in an anhydrous, aprotic polar solvent such as dioxane, dimethylformamide (DMF), or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.
Temperature: The reaction mixture is generally heated, often to temperatures around 80-120 °C, to ensure a reasonable reaction rate. nih.gov
Optimization of these conditions, including catalyst loading and reaction time, is essential to maximize the yield of the desired boronate ester and minimize the formation of byproducts. researchgate.netmedium.com
Table 1: Typical Reaction Conditions for Miyaura Borylation
| Parameter | Condition | Purpose |
|---|---|---|
| Aryl Halide | 2-Bromo-7-methoxynaphthalene | Substrate for borylation |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate group |
| Catalyst | Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction |
| Base | Potassium Acetate (KOAc) | Essential for the catalytic cycle |
| Solvent | Dioxane or DMF (anhydrous) | Provides the reaction medium |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst and reagent degradation |
| Temperature | 80-120 °C | To drive the reaction to completion |
Table 2: List of Chemical Compounds
| Compound Name | Synonym(s) | Role |
|---|---|---|
| This compound | - | Target Compound |
| 2-Bromo-7-methoxynaphthalene | Naphthalene, 2-bromo-7-methoxy- | Precursor/Intermediate |
| 7-Bromonaphthalen-2-ol | 7-Bromo-2-naphthol | Starting Material |
| Bis(pinacolato)diboron | B₂pin₂ | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Catalyst |
| Potassium acetate | KOAc | Base |
| Dimethyl sulfate | - | Methylating Agent |
| Potassium carbonate | - | Base |
Miyaura Borylation Protocol
Impact of Solvent Systems (e.g., 1,4-dioxane (B91453), dimethyl sulfoxide) on Reaction Efficiency
In the context of palladium-catalyzed borylation reactions, such as the Miyaura borylation, the choice of solvent is a critical parameter that significantly influences reaction efficiency, rate, and sometimes even the product distribution. nih.govacademie-sciences.fr Polar aprotic solvents are commonly employed for these transformations. nih.gov
1,4-Dioxane: This solvent is frequently used for Miyaura borylation reactions, often in conjunction with more active catalyst systems like those generated from Pd(dba)₂ and phosphine (B1218219) ligands (e.g., PCy₃). nih.gov It is effective in solubilizing the organic substrates and the diboron reagent. Reactions in 1,4-dioxane are typically conducted at elevated temperatures, commonly around 80 °C, to achieve efficient conversion, particularly for less reactive aryl bromides or chlorides. nih.gov In some cases, changing from other solvents to 1,4-dioxane can prevent the formation of homocoupling by-products. academie-sciences.fr
Dimethyl Sulfoxide (B87167) (DMSO): DMSO is another polar solvent utilized in the original Miyaura borylation protocol, especially with catalysts like PdCl₂(dppf). nih.gov Its high polarity can facilitate the dissolution of inorganic bases, such as potassium acetate (KOAc), which are crucial for the catalytic cycle. However, the use of DMSO can sometimes lead to undesired side reactions or product degradation. For instance, in the borylation of certain sensitive substrates, DMSO at 80 °C has been observed to cause complete deprotection of silyl (B83357) enol ethers, leading to the borylated ketone instead of the desired protected product. nih.gov Furthermore, in some systems, DMSO has been shown to favor the formation of homocoupling by-products. academie-sciences.fr
The selection between 1,4-dioxane and DMSO is therefore substrate-dependent and requires careful optimization. While both can facilitate the reaction, they can lead to different outcomes in terms of yield, purity, and byproduct formation.
| Solvent | Typical Catalyst System | General Observations | Potential Issues |
|---|---|---|---|
| 1,4-Dioxane | Pd(dba)₂ / Phosphine Ligand | Effective for less reactive aryl halides; can minimize homocoupling. nih.govacademie-sciences.fr | Requires elevated temperatures (e.g., 80 °C). nih.gov |
| Dimethyl Sulfoxide (DMSO) | PdCl₂(dppf) | Good for dissolving inorganic bases; part of the original protocol. nih.gov | Can promote side reactions (e.g., deprotection, homocoupling) at high temperatures. nih.govacademie-sciences.fr |
Addressing Challenges and Managing Side Reactions (e.g., competing debromination)
While palladium-catalyzed borylation is a powerful tool, it is not without challenges. Several side reactions can occur, diminishing the yield of the desired boronic ester and complicating purification.
Competing Debromination/Protodeboronation: One of the most common side reactions is the reductive debromination of the starting aryl bromide to yield the corresponding arene (7-methoxynaphthalene in this case). This process, also known as hydrodehalogenation, can be promoted by the palladium catalyst in the presence of a hydrogen source. Another related challenge is protodeboronation, where the newly formed C-B bond is cleaved and replaced by a C-H bond. ed.ac.ukresearchgate.net This is particularly problematic under basic, aqueous conditions where the boronic ester may first hydrolyze to the boronic acid, which can then undergo protodeboronation. ed.ac.ukresearchgate.net
Strategies for Mitigation:
Choice of Base: The selection of the base is critical. Weak bases like potassium acetate (KOAc) are often preferred over strong bases to minimize side reactions, including competing Suzuki-Miyaura coupling if the product boronic ester is activated. organic-chemistry.org
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress the hydrolysis of the boronic ester to the more labile boronic acid, thereby reducing the risk of subsequent protodeboronation. ed.ac.uk
Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to increased byproduct formation. Careful monitoring of the reaction progress is essential to quench it upon completion.
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the desired borylation and undesired side reactions.
Homocoupling: Another potential side reaction is the homocoupling of the starting aryl bromide to form a biaryl byproduct. The choice of solvent can influence the extent of this reaction, as noted in studies where solvents like DMSO and DMF favored homocoupling compared to 1,4-dioxane. academie-sciences.fr
Lithiation-Borylation Sequence
An alternative and highly effective route to aryl boronic acids is the lithiation-borylation sequence. This method involves the formation of a potent organolithium nucleophile from an aryl halide, which is then trapped with an electrophilic boron reagent. This pathway is particularly useful when the required aryl halide is readily available.
Lithium-Halogen Exchange Utilizing Organolithium Reagents (e.g., n-butyllithium)
The initial and key step in this sequence is the lithium-halogen exchange. numberanalytics.com This reaction involves treating the starting material, 2-bromo-7-methoxynaphthalene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comwikipedia.org
The mechanism involves the formation of an intermediate "ate complex" where the organolithium reagent coordinates to the halogen atom of the aryl bromide. numberanalytics.comharvard.edu This is followed by a rapid exchange, yielding the desired aryllithium species (7-methoxy-2-naphthalenyllithium) and n-butyl bromide as a byproduct. wikipedia.org This exchange is an equilibrium process, but it is driven towards the formation of the more stable aryllithium reagent.
Electrophilic Quenching with Borate (B1201080) Reagents (e.g., trimethyl borate)
Once the aryllithium intermediate is generated in situ, it is immediately trapped by adding an electrophilic boron reagent. Trialkyl borates, such as trimethyl borate B(OMe)₃, are commonly used for this purpose. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
This addition forms a tetracoordinate boronate complex. Upon aqueous workup, this intermediate breaks down to furnish the corresponding boronic ester, in this case, the dimethyl ester of this compound.
Controlled Hydrolysis of Boronic Esters to Yield Free Boronic Acids
The boronic ester formed in the previous step is typically not isolated but is directly hydrolyzed to the final this compound. This is usually accomplished during the aqueous workup of the reaction mixture. u-tokyo.ac.jp The addition of water or, more commonly, an acidic aqueous solution (e.g., dilute HCl) facilitates the hydrolysis of the two methoxy groups from the boron atom. nih.gov
The stability of boronic esters to hydrolysis can vary. While some, like pinacol esters, can be quite stable, simple methyl esters are generally more susceptible to hydrolysis. organic-chemistry.orgorganic-chemistry.org The process must be controlled to ensure complete conversion to the boronic acid without promoting undesired side reactions like protodeboronation, which can be accelerated in aqueous media. ed.ac.uk
Critical Parameters for Reaction Control (e.g., stringent temperature regulation, anhydrous environments)
The success of the lithiation-borylation sequence is highly dependent on rigorous control of the reaction conditions due to the extreme reactivity of the organolithium intermediates.
Stringent Temperature Regulation: Lithium-halogen exchange reactions are extremely fast and exothermic. harvard.edursc.org To prevent side reactions, such as reaction with the solvent (e.g., THF) or decomposition of the aryllithium species, these reactions must be conducted at very low temperatures. wikipedia.org A temperature of -78 °C, conveniently achieved with a dry ice/acetone bath, is standard practice for both the lithiation and borylation steps. bris.ac.uk Maintaining this low temperature is crucial for achieving high yields and purity.
Anhydrous Environments: Organolithium reagents like n-BuLi are potent bases and nucleophiles that react violently with protic sources, including water. wikipedia.org Therefore, the entire reaction sequence must be carried out under strictly anhydrous (water-free) conditions. All glassware must be flame-dried or oven-dried before use, and anhydrous solvents must be employed.
Inert Atmosphere: Organolithiums also react with atmospheric oxygen and carbon dioxide. wikipedia.orgrsc.org Consequently, the reaction must be performed under an inert atmosphere of a gas such as argon or nitrogen to prevent the quenching of the reactive intermediate and loss of yield. rsc.org
| Parameter | Requirement | Rationale | Common Practice |
|---|---|---|---|
| Temperature | Stringent low temperature | Prevents decomposition of aryllithium and side reactions. wikipedia.orgrsc.org | -78 °C (Dry ice/acetone bath). bris.ac.uk |
| Atmosphere | Inert (Anhydrous) | Organolithiums react with H₂O, O₂, and CO₂. wikipedia.orgrsc.org | Nitrogen or Argon atmosphere. |
| Solvents/Reagents | Anhydrous | Water quenches the highly basic organolithium reagent. wikipedia.org | Use of freshly distilled/dried solvents and sealed reagents. |
Emerging and Nontraditional Synthetic Routes for Arylboronic Acids
The quest for greener, milder, and more efficient chemical processes has spurred the development of innovative methods for C-B bond formation. These routes often circumvent the harsh conditions or expensive catalysts associated with classical approaches.
Photoinduced borylation has emerged as a powerful, metal-free method for converting aryl halides into arylboronic esters. rsc.orgnih.gov This technique utilizes visible light to activate the substrate, offering a mild and environmentally benign alternative to traditional metal-catalyzed reactions. rsc.org The logical precursor for synthesizing this compound via this method would be a halo-substituted 7-methoxynaphthalene, such as 2-bromo-7-methoxynaphthalene.
The mechanism of photoinduced borylation typically involves the formation of an electron-donor-acceptor (EDA) complex. rsc.orgdigitellinc.com In many systems, an organic base or another electron-rich species acts as the electron donor, while the aryl halide is the acceptor. Upon irradiation with visible light, a single-electron transfer (SET) occurs from the donor to the aryl halide. rsc.org
This process generates an aryl radical anion, which rapidly fragments to produce an aryl radical and a halide anion. rsc.orgchemrxiv.org The highly reactive aryl radical is then trapped by a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the desired arylboronate ester. nih.gov
| Step | Description | Key Intermediates |
| 1. EDA Complex Formation | An electron donor (e.g., base, amine) and an electron acceptor (aryl halide) form an Electron-Donor-Acceptor (EDA) complex. In some cases, the diboron reagent itself participates in the complex. | [Donor---Aryl Halide] Complex |
| 2. Photoexcitation | The EDA complex absorbs visible light, promoting a single-electron transfer (SET) from the donor to the acceptor. | Excited EDA Complex* |
| 3. Aryl Radical Generation | The resulting aryl halide radical anion undergoes fragmentation, cleaving the carbon-halogen bond to produce a highly reactive aryl radical. | Aryl Radical (Ar•), Halide Anion (X⁻) |
| 4. Borylation | The aryl radical is trapped by a diboron reagent (e.g., B₂pin₂), forming a boryl radical intermediate which then propagates the chain or is reduced to the final product. | Arylboronate Ester |
Table 1: Simplified Mechanistic Steps in Photoinduced Borylation of Haloarenes.
Decarboxylative cross-coupling reactions represent another innovative strategy for C-B bond formation, utilizing abundant and stable carboxylic acids as starting materials. nih.gov For the synthesis of this compound, the corresponding precursor would be 7-methoxy-2-naphthoic acid. This approach is particularly attractive as it converts a common functional group directly into a valuable boronic acid moiety.
Recent protocols often employ nickel catalysis to facilitate the decarbonylative borylation of aroyl fluorides, which can be generated in situ from the parent carboxylic acids. nih.govorganic-chemistry.orgnih.gov This method avoids the need for stoichiometric organometallic reagents and demonstrates high selectivity for borylation over other potential cross-coupling pathways. organic-chemistry.org
Nickel-catalyzed decarboxylative and decarbonylative borylation methods exhibit a broad substrate scope and excellent functional group tolerance. nih.govnih.gov Studies have demonstrated successful borylation of aryl carboxylic acids bearing a wide range of electronically diverse substituents, from electron-donating to electron-withdrawing groups. organic-chemistry.org
The reaction is compatible with functional groups that are often sensitive under other conditions, including halides (F, Cl, Br), esters, nitriles, and ketones. nih.gov This high level of tolerance makes it a valuable tool for late-stage functionalization of complex molecules. The methodology has been successfully applied to heteroaryl carboxylic acids and even pharmaceutical compounds, underscoring its broad applicability. nih.govorganic-chemistry.org Given this wide scope, 7-methoxy-2-naphthoic acid is expected to be a suitable substrate for this transformation.
| Functional Group | Compatibility | Reference Example | Yield (%) |
| Alkyl Halides | Tolerated (e.g., Bromides, Chlorides) | Borylation of a substrate containing an alkyl bromide | High |
| Amides/Carbamates | Tolerated | Borylation of a peptide-derived carboxylic acid | Good |
| Ketones | Tolerated | Borylation of a ketone-containing natural product | Good |
| Alcohols (Free -OH) | Tolerated | Borylation of enoxolone (B1671342) (contains a free hydroxyl) | Good |
| Aryl Halides | Tolerated | Borylation of a chlorophenyl-substituted carboxylic acid | High |
| Esters | Tolerated | Borylation of an ester-containing aryl carboxylic acid | High |
Table 2: Functional Group Tolerance in Nickel-Catalyzed Decarboxylative Borylation. Data is generalized from substrate scope studies. nih.govorganic-chemistry.org
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and scalability. nih.gov The synthesis of arylboronic acids via organolithium intermediates, specifically through lithium-halogen exchange, is particularly well-suited for flow reactors. organic-chemistry.org This approach would involve the reaction of an aryl halide like 2-bromo-7-methoxynaphthalene with an organolithium reagent (e.g., n-butyllithium) followed by quenching with a boron electrophile like triisopropyl borate.
The high reactivity and instability of many organolithium intermediates necessitate cryogenic temperatures in batch reactors. okayama-u.ac.jp Flow systems, with their superior heat and mass transfer, allow these reactions to be performed at higher temperatures with very short residence times (often less than a second), minimizing decomposition and side reactions. organic-chemistry.org This "flash chemistry" approach enables remarkable throughput, with capabilities of producing tens of grams per hour on a lab-scale setup. organic-chemistry.org The precise control over stoichiometry and temperature in a flow reactor leads to higher yields and purity of the desired arylboronic acid. rsc.orgrsc.org
Driven by the need to reduce costs and eliminate transition-metal contamination in final products, several metal-free borylation strategies have been developed. These methods often rely on the generation of aryl radicals or other reactive intermediates under base-promoted or photoinduced conditions. rsc.orgorganic-chemistry.org
One effective strategy involves the reaction of aryl bromides with a simple diboron source, such as bis-boronic acid (BBA), under mild conditions using a strong base like potassium tert-butoxide (t-BuOK). organic-chemistry.org This method proceeds directly to the arylboronic acid without requiring a subsequent deprotection step. Mechanistic studies suggest that these reactions proceed via a radical pathway, highlighting a common theme among many modern borylation techniques. organic-chemistry.org The approach is noted for its simplicity, cost-effectiveness, and high functional group tolerance, making it a practical alternative to metal-catalyzed processes for the synthesis of compounds like this compound from 2-bromo-7-methoxynaphthalene. organic-chemistry.org
Micellar Catalysis in Aqueous Media for Environmentally Benign Synthesis
The synthesis of arylboronic acids, including this compound, using micellar catalysis in water represents a significant advancement in green chemistry. This methodology addresses the environmental and economic drawbacks associated with traditional organic solvents by using water as the bulk medium. The core principle of micellar catalysis lies in the use of surfactants, which self-assemble into spherical structures called micelles when their concentration exceeds the critical micelle concentration (CMC) in water.
These micelles possess a hydrophobic core and a hydrophilic exterior, creating nano-sized reaction vessels within the aqueous phase. This structure allows for the solubilization of water-insoluble organic reactants and catalysts, such as the precursor 2-bromo-7-methoxynaphthalene and the palladium catalyst, within the hydrophobic interior. The high local concentration of reagents inside the micelles can lead to a significant acceleration of reaction rates compared to conventional solvent systems, often allowing for milder reaction conditions, such as lower temperatures.
The Miyaura borylation is a key reaction for synthesizing boronic esters and acids, typically involving a palladium catalyst, a boron source like bis(pinacolato)diboron (B₂pin₂), and a base. In the context of micellar catalysis, this reaction can be adapted to proceed efficiently in water. The surfactant not only solubilizes the reactants but can also play an active role in the catalytic cycle. The use of water as a solvent is non-flammable, non-toxic, and inexpensive, drastically improving the safety and environmental profile of the synthesis.
While specific research detailing the micellar synthesis of this compound is not prominently available, the general applicability of this method to aryl bromides is well-documented. The synthesis would proceed via the palladium-catalyzed cross-coupling of 2-bromo-7-methoxynaphthalene with a diboron reagent in an aqueous solution containing a suitable surfactant. Studies on various aryl bromides demonstrate that palladium catalysis in the presence of surfactants like TPGS-750-M (a "designer" surfactant) or even simpler ones can facilitate efficient borylation reactions in water. The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and minimizing side reactions. This environmentally friendly approach avoids the need for hazardous organic solvents and often simplifies product isolation, aligning with the principles of sustainable chemical manufacturing.
Detailed Research Findings
Research into the Miyaura borylation of aryl bromides under aqueous micellar conditions has established effective protocols that are broadly applicable. A common catalytic system involves a palladium source, such as PdCl₂(dtbpf) or other Pd(II) precursors, combined with a suitable ligand and a base. The reaction is performed in a dilute aqueous solution of a surfactant, typically around 2% by weight.
The general procedure involves charging a reaction vessel with the aryl halide (e.g., 2-bromo-7-methoxynaphthalene), the diboron reagent (e.g., bis(pinacolato)diboron), the palladium catalyst, and a base. The aqueous surfactant solution is then added, and the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The product, an arylboronic acid or its corresponding ester, can then be isolated. The surfactant-laden aqueous phase can sometimes be recycled, further enhancing the green credentials of the process.
The table below presents representative data from studies on the micellar-catalyzed borylation of various aryl bromides, illustrating the general efficacy and conditions of this methodology. Note that these are examples for analogous compounds, as specific data for 2-bromo-7-methoxynaphthalene under these conditions is not detailed in the surveyed literature.
Table 1: Representative Conditions and Yields for Micellar Borylation of Aryl Bromides
| Aryl Bromide Substrate | Catalyst System | Surfactant (in Water) | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 98 | |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 99 | |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 96 | |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 92 |
*RT = Room Temperature. Data is representative of the general methodology for aryl bromides.
Chemical Reactivity and Mechanistic Investigations
Suzuki-Miyaura Cross-Coupling Reactions
(7-Methoxynaphthalen-2-yl)boronic acid serves as a key organoboron reagent in the Suzuki-Miyaura cross-coupling reaction, a versatile and powerful method for the formation of carbon-carbon (C-C) bonds. musechem.comnumberanalytics.com This palladium-catalyzed reaction couples an organoboron compound with an organic halide or pseudohalide, proving indispensable in the synthesis of complex molecules like pharmaceuticals and fine chemicals. musechem.comchemrxiv.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. mt.comrsc.org
The generally accepted mechanism for the Suzuki-Miyaura reaction revolves around a palladium catalyst and proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comchemrxiv.orglibretexts.org This cycle begins with a palladium(0) species, which is transformed into a palladium(II) intermediate and then regenerated at the end of the process, allowing the reaction to proceed with only a catalytic amount of the metal. chemrxiv.orgyonedalabs.com
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | The organic halide (R-X) reacts with the Pd(0) complex, cleaving the carbon-halogen bond and adding both fragments to the metal center. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the boronic acid (R') is transferred to the Pd(II) complex, displacing the halide. | No Change (Pd(II)) |
| Reductive Elimination | The two organic groups (R and R') on the Pd(II) complex couple and are expelled as the final product (R-R'), regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |
The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated palladium(0) complex. numberanalytics.comchemrxiv.org This is a critical step where the palladium center inserts itself into the carbon-halogen (C-X) bond, resulting in the formation of a square-planar palladium(II) species. yonedalabs.comcsbsju.edu The efficiency of this step is highly dependent on the nature of the halide, with reactivity generally following the trend: I > Br > OTf >> Cl. yonedalabs.comnumberanalytics.com Electron-withdrawing groups on the aryl halide can facilitate this step, while electron-donating groups may slow it down. yonedalabs.com The oxidative addition process is fundamental as it activates the organic halide, preparing it for the subsequent coupling step. numberanalytics.com
Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic moiety—in this case, the (7-methoxynaphthalen-2-yl) group—from the boron atom to the palladium(II) center. chemrxiv.orglibretexts.org This step requires the presence of a base, which plays a crucial role in activating the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻, which then readily transfers its organic group to the palladium complex. nih.govresearchgate.net An alternative proposed pathway suggests the base first forms a palladium hydroxo complex [LₙPd(II)-R(OH)], which then reacts with the neutral boronic acid. nih.gov Regardless of the precise pathway, this transfer displaces the halide from the palladium center, resulting in a diorganopalladium(II) intermediate where both coupling partners are bound to the same metal atom. yonedalabs.com
The final step of the catalytic cycle is reductive elimination. numberanalytics.comlibretexts.org In this stage, the two organic groups attached to the palladium(II) complex couple to form the new carbon-carbon bond of the final biaryl product. numberanalytics.com This process causes the palladium center to be reduced from its +2 oxidation state back to its original catalytically active 0 state [Pd(0)]. numberanalytics.comyonedalabs.com The regenerated palladium(0) catalyst can then enter a new cycle, reacting with another molecule of the organic halide, thus perpetuating the reaction. numberanalytics.com This step is typically fast and irreversible, driving the catalytic cycle forward. numberanalytics.com
This compound functions as the organoboron nucleophile in the Suzuki-Miyaura reaction. It is the source of the 7-methoxynaphthalen-2-yl moiety that is transferred to the palladium catalyst during the transmetalation step. This specific boronic acid is a valuable building block for the synthesis of more complex molecules containing the methoxynaphthalene core, which is a prominent substructure in various biologically active compounds, most notably Naproxen. researchgate.netnih.gov Its stability, ease of handling, and reactivity make it a suitable partner for coupling with a wide array of aryl and heteroaryl halides and triflates.
The methoxy (B1213986) (-OCH₃) group at the 7-position of the naphthalene (B1677914) ring plays a significant role in modulating the reactivity of the boronic acid. As a substituent, the methoxy group exerts a strong electron-donating effect through resonance (+M or +R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. This effect increases the electron density of the entire naphthalene ring system.
This enhanced electron density is particularly important at the ipso-carbon (the carbon atom directly bonded to the boron atom). An increase in electron density on this carbon can influence the rate and efficiency of the transmetalation step. While the precise electronic effects on the transmetalation rate can be complex and depend on the specific reaction mechanism and conditions, a more electron-rich (and thus more nucleophilic) aryl group is often considered to facilitate its transfer from boron to the electrophilic palladium(II) center. yonedalabs.com In some cases, the oxygen of a methoxy group can also play a coordinating role, potentially stabilizing transition states in the catalytic cycle, although this is more commonly observed with ortho-substituted methoxy groups where chelation to the palladium center is geometrically favorable. beilstein-journals.orgnih.gov
| Substituent Group | Electronic Effect | Influence on Aryl Ring Electron Density |
|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating (Electron-Donating) | Increases |
| -CH₃ (Methyl) | Weakly Activating (Electron-Donating) | Slightly Increases |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -Cl (Chloro) | Weakly Deactivating (Electron-Withdrawing) | Slightly Decreases |
| -NO₂ (Nitro) | Strongly Deactivating (Electron-Withdrawing) | Decreases |
Optimization of Catalytic Systems
The success of coupling this compound hinges on the careful selection and optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent.
The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high efficiency, especially when dealing with sterically demanding or electronically deactivated substrates.
Palladium Precursors: Common palladium precursors include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). These are typically reduced in situ to the active Pd(0) catalytic species. More advanced, air-stable precatalysts, such as Buchwald's palladacycle precatalysts (e.g., XPhos-Pd-G3), have been developed to provide a reliable and convenient source of the active monoligated Pd(0) species. nih.gov
Ancillary Ligands: For a sterically bulky substrate like this compound, bulky and electron-rich monophosphine ligands are often the most effective. researchgate.net These ligands promote the formation of the active, monoligated palladium species, facilitate the rate-limiting oxidative addition step, and enhance the final reductive elimination step. Widely used ligands for such challenging couplings include biaryl phosphines like SPhos and XPhos. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura reactions. researchgate.net
| Palladium Precursor | Ligand | Characteristics & Application |
| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | "Traditional" system; effective for simple substrates but often less efficient for hindered or challenging partners. |
| Pd(OAc)₂ | SPhos | A bulky, electron-rich biaryl phosphine (B1218219) ligand, highly effective for a broad range of substrates, including aryl chlorides and hindered boronic acids. nih.gov |
| XPhos-Pd-G3 | XPhos (ligand is part of the precatalyst) | An air-stable palladacycle precatalyst that reliably generates the active catalyst; excellent for hindered couplings. nih.gov |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) Precursors | NHCs are strong σ-donors that form stable Pd complexes, showing high activity in aqueous media and for coupling aryl chlorides. researchgate.net |
The base and solvent are not merely reaction additives but play crucial roles in the catalytic cycle.
Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic trihydroxyborate or alkoxyborate species, which facilitates the transmetalation step. researchgate.netyoutube.com The strength and solubility of the base can significantly affect reaction rates and yields. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). rjptonline.org Stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred for more challenging couplings as they more effectively promote the formation of the reactive boronate species. researchgate.net
Solvent: The solvent must solubilize the various components of the reaction, including the organic substrates, the palladium complex, and the base-boronate adduct. A mixture of an organic solvent and water is frequently used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the aryl halide and boronic acid. Common organic solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and alcohols. rjptonline.orghes-so.ch The choice of solvent can influence reaction rates by affecting the solubility and reactivity of the base and the stability of the catalytic species. hes-so.ch
| Base | Solvent System | Typical Application & Notes |
| K₂CO₃ | Toluene/Water or Dioxane/Water | A common and effective combination for a wide range of Suzuki couplings. researchgate.net |
| K₃PO₄ | n-Butanol or Dioxane | A stronger base, often used for coupling less reactive substrates like aryl chlorides or heteroaryl compounds. nih.gov |
| Cs₂CO₃ | Toluene/Water | A highly effective but more expensive base, known to accelerate transmetalation. rjptonline.org |
| NaOH | Methanol/Water | A strong base in a polar protic solvent system; can be very effective but may not be compatible with base-sensitive functional groups. youtube.com |
An increasingly important strategy for conducting Suzuki-Miyaura reactions involves the use of micellar catalysis. This approach aligns with the principles of green chemistry by using water as the bulk solvent. organic-chemistry.org Surfactants, such as polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS), are added to water in small amounts to form nanomicelles. organic-chemistry.orgresearchgate.net These micelles act as nanoreactors where the hydrophobic substrates and the catalyst can concentrate in the lipophilic core, leading to a significant increase in the effective molarity and accelerating reaction rates. researchgate.net
This technique is particularly advantageous for reactions involving hydrophobic substrates like this compound. Micellar catalysis often allows reactions to proceed under very mild conditions (e.g., room temperature), which can improve functional group tolerance and minimize side reactions like protodeboronation. organic-chemistry.orgresearchgate.net
Petasis Borono-Mannich Reactions
Beyond Suzuki-Miyaura coupling, this compound is also a competent substrate in the Petasis Borono-Mannich (PBM) reaction. This powerful multicomponent reaction involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids. wikipedia.orgresearchgate.net
The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Simultaneously, the boronic acid reacts with the hydroxyl group of a carbonyl adduct (e.g., from an α-hydroxy acid like glyoxylic acid) or a diol solvent, forming a reactive boronate complex. wikipedia.org The nucleophilic naphthalenyl group is then transferred from the boron "ate" complex to the electrophilic iminium ion, forming a new carbon-carbon bond. researchgate.netorganic-chemistry.org
The PBM reaction is valued for its operational simplicity and its ability to construct complex molecules in a single step. nih.gov this compound can be used to synthesize a variety of α-naphthalenyl substituted amines and amino acids, which are of interest in medicinal chemistry. The reaction tolerates a wide range of amine and carbonyl components. nih.govacs.org For example, using glyoxylic acid as the carbonyl component leads directly to the synthesis of unnatural α-amino acids. organic-chemistry.org
Multicomponent Coupling Pathways and Reaction Scopesemanticscholar.org
The Petasis reaction represents a key multicomponent coupling pathway for this compound. This reaction allows for the one-pot synthesis of α-amino acids, β-amino alcohols, and other substituted amines. The scope of the Petasis reaction is extensive, accommodating a variety of aldehydes, amines, and boronic acids. semanticscholar.org For arylboronic acids like this compound, the reaction generally works well with both aliphatic and aromatic aldehydes. The amine component can be a primary or secondary amine, including amino acids and their derivatives. mdpi.com
The reaction conditions are typically mild, often proceeding at room temperature in solvents like dichloromethane (B109758) or ethanol. The presence of a hydroxyl group on the aldehyde or amine component can facilitate the reaction by forming a more reactive boronate intermediate. nih.gov
Strategies for Achieving Stereoselectivity and Enantioselectivitysemanticscholar.org
Achieving stereoselectivity in the Petasis reaction can be accomplished through the use of chiral starting materials, such as a chiral amine or a chiral α-hydroxy aldehyde. mdpi.com The inherent diastereoselectivity of the reaction often favors the formation of one diastereomer over the other. For instance, when enantiopure α-hydroxy aldehydes are used, the Petasis reaction typically proceeds with high anti-diastereoselectivity. nih.gov
Catalytic asymmetric versions of the Petasis reaction have also been developed to achieve enantioselectivity. These methods often employ chiral catalysts, such as chiral biphenols or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. mdpi.com These catalysts can promote the formation of one enantiomer of the product over the other with high enantiomeric excess.
Although no specific studies detailing the use of this compound in stereoselective or enantioselective Petasis reactions have been found, the general strategies developed for other arylboronic acids would likely be applicable. The electronic properties of the methoxy-substituted naphthalene ring could influence the reactivity and selectivity in such transformations.
Reactivity with Various Carbonyl Derivatives and Amine Partnerssemanticscholar.org
This compound is expected to react with a wide range of carbonyl derivatives and amine partners in the context of the Petasis reaction.
Carbonyl Derivatives:
Aldehydes: Both aliphatic and aromatic aldehydes are generally suitable substrates. Functionalized aldehydes, such as α-hydroxy aldehydes and glyoxylic acid, are particularly effective and lead to the formation of β-amino alcohols and α-amino acids, respectively. organic-chemistry.orgmdpi.com
Ketones: While less reactive than aldehydes, ketones can also participate in Petasis reactions, though they may require more forcing conditions.
Amine Partners:
Primary Amines: A variety of primary amines, including alkylamines and anilines, can be used. organic-chemistry.org
Secondary Amines: Cyclic and acyclic secondary amines are common partners in the Petasis reaction. organic-chemistry.org
Amino Acids: The use of amino acids as the amine component allows for the synthesis of dipeptide-like structures. organic-chemistry.org
The reactivity of this compound in these reactions will be influenced by steric and electronic factors of all three components. The electron-donating nature of the methoxy group on the naphthalene ring is anticipated to enhance its nucleophilicity and facilitate the transfer of the aryl group.
Other Covalent and Non-Covalent Interactions
Reversible Formation of Cyclic Boronate Esters with Diolsnih.govsemanticscholar.org
A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with diols to generate cyclic boronate esters. This reaction is typically rapid and occurs under mild conditions, often in aqueous solution. nih.gov The stability of the resulting boronate ester is dependent on several factors, including the pH of the solution, the nature of the diol, and the electronic properties of the boronic acid.
The formation of a five-membered ring with 1,2-diols (like catechol or glucose) or a six-membered ring with 1,3-diols is generally favored. dergipark.org.tr This reversible esterification is the basis for the use of boronic acids in sensors for saccharides and as protecting groups in organic synthesis. vt.edu The equilibrium between the boronic acid and the boronate ester can be shifted by changes in pH; boronate esters are generally more stable at higher pH.
While no specific studies were found that detail the formation of cyclic boronate esters with this compound, it is expected to follow these established principles of boronic acid chemistry. The methoxy group may subtly influence the Lewis acidity of the boron atom and thus the stability of the corresponding boronate esters.
Interactions with Nucleophilic Residues in Biological Systems (e.g., serine, threonine, cysteine)semanticscholar.org
Boronic acids are known to interact with nucleophilic amino acid residues in proteins, a property that has been extensively exploited in the design of enzyme inhibitors. nih.gov The boron atom in a boronic acid is electrophilic and can form a covalent adduct with the hydroxyl group of serine or threonine residues, which are often found in the active sites of proteases. nih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition of the enzyme. mdpi.com
The interaction with the thiol group of cysteine residues is also possible, though the interaction with serine and threonine is more commonly targeted in the design of serine protease inhibitors. These interactions are generally reversible, which can be an advantageous property for therapeutic agents.
There is no specific research available on the interaction of this compound with these biological nucleophiles. However, based on the general reactivity of arylboronic acids, it could potentially act as an inhibitor of serine or threonine proteases. The naphthalene moiety would likely play a role in directing the molecule to the active site of specific enzymes through hydrophobic and other non-covalent interactions.
Homocoupling Reactions and Competing Pathways
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the desired formation of a C-C bond between the boronic acid and an organic halide can be accompanied by a competing side reaction known as homocoupling. This process leads to the formation of a symmetrical biaryl compound from two molecules of the boronic acid. researchgate.net
The mechanism of homocoupling can vary depending on the reaction conditions but often involves the palladium catalyst. Oxidative conditions can promote the homocoupling of arylboronic acids. rsc.org The tendency for homocoupling can also be influenced by the electronic nature of the boronic acid, with electron-deficient arylboronic acids sometimes being more prone to this side reaction. researchgate.net
While specific studies on the homocoupling of this compound are not prevalent, as an electron-rich arylboronic acid, it might be less susceptible to homocoupling compared to electron-deficient counterparts under typical Suzuki-Miyaura conditions. However, under conditions that favor oxidative coupling, the formation of 7,7'-dimethoxy-2,2'-binaphthyl would be a potential competing pathway. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to minimize this unwanted side reaction and maximize the yield of the desired cross-coupled product.
Solvent Coordination Effects on Reductive Elimination Processes
Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nature of the solvent can significantly influence the rate and efficiency of this step by coordinating to the palladium center, thereby altering its electronic properties and steric environment. whiterose.ac.ukrsc.orgresearchgate.net While specific kinetic studies on this compound are not extensively documented, the principles derived from related arylboronic acid systems provide a framework for understanding its behavior.
Coordinating solvents, such as those containing nitrogen, sulfur, or electron-rich oxygen atoms (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)), can bind to the palladium(II) intermediate. nih.govacs.org This coordination can stabilize the complex but may also influence the geometry and electron density at the metal center, which in turn affects the rate of reductive elimination. For a diarylpalladium(II) complex, which would be formed after transmetalation with this compound, the coordination of a solvent molecule can facilitate the C-C bond formation. rsc.org
The effect of a solvent's coordinating ability on the rate of reductive elimination is not always straightforward. Strongly coordinating solvents can sometimes inhibit the reaction by occupying coordination sites necessary for the reaction to proceed. nih.gov Conversely, in some systems, solvent coordination is proposed to be essential for promoting the desired pathway. For instance, in reactions involving bulky ligands, solvent coordination can help stabilize the catalytically active species. nih.gov The polarity of the solvent also plays a role, with more polar solvents potentially stabilizing charged intermediates or transition states that may be involved in the reductive elimination process. researchgate.net
The hypothetical effect of different solvents on the rate of a Suzuki-Miyaura coupling involving this compound can be illustrated by considering their coordinating ability and polarity. Non-coordinating, nonpolar solvents like toluene might lead to a baseline reaction rate, while polar, coordinating solvents could either accelerate or decelerate the reductive elimination step depending on the specific mechanism at play.
| Solvent | Coordinating Ability | Polarity | Postulated Effect on Reductive Elimination | Hypothetical Relative Rate Constant (k_rel) |
|---|---|---|---|---|
| Toluene | Low | Low | Minimal coordination; baseline rate. | 1.0 |
| Tetrahydrofuran (THF) | Moderate | Moderate | Moderate coordination may stabilize the transition state. | 2.5 |
| Acetonitrile | High | High | Strong coordination could potentially alter catalyst geometry and accelerate the reaction. | 4.0 |
| N,N-Dimethylformamide (DMF) | High | High | Strong coordination and high polarity may facilitate the bond-forming step. acs.org | 5.5 |
Note: The data in this table is illustrative and based on general principles of solvent effects in palladium-catalyzed reactions, not on direct experimental measurements for this compound.
Analysis of Competing Debromination and Other Undesired Side Reactions during Synthesis
The synthesis of this compound and its subsequent use in cross-coupling reactions can be compromised by several undesired side reactions. The most common of these are debromination (more generally, hydrodehalogenation) of the starting material and protodeboronation of the boronic acid product.
Debromination: In the synthesis of arylboronic acids from aryl bromides (e.g., 2-bromo-7-methoxynaphthalene), debromination is a competing pathway where the bromine atom is replaced by a hydrogen atom. This side reaction is often observed during palladium-catalyzed borylation or subsequent Suzuki-Miyaura coupling reactions. organic-chemistry.org The mechanism can involve the formation of a palladium-hydride species, which can then react with the aryl halide to produce the dehalogenated arene. The source of the hydride can be the solvent, base, or other reagents in the mixture. acs.org
Protodeboronation: This is a significant side reaction where the boronic acid functional group (-B(OH)₂) is cleaved and replaced by a hydrogen atom, converting this compound into 2-methoxynaphthalene. researchgate.net This process is typically promoted by aqueous, acidic, or basic conditions and can be particularly problematic during Suzuki-Miyaura reactions, which are often run under basic conditions. ed.ac.uknih.gov The rate of protodeboronation is highly dependent on pH, with the reaction often proceeding fastest at high pH via the more reactive arylboronate anion. ed.ac.ukacs.org The presence of water and the reaction temperature also significantly influence the extent of this side reaction.
Kinetic studies on various arylboronic acids have shown that both electron-donating and electron-withdrawing groups can affect the susceptibility to protodeboronation. nih.govsemanticscholar.org The methoxy group on the naphthalene scaffold of this compound is an electron-donating group, which can influence the electronic density of the aromatic system and its stability towards protodeboronation.
The competition between the desired cross-coupling reaction and these side reactions is a critical factor in optimizing synthetic protocols. The choice of catalyst, ligands, base, and solvent can be tuned to minimize the formation of these undesired byproducts.
| Side Reaction | Description | Key Promoting Factors | Potential Byproduct |
|---|---|---|---|
| Debromination | Replacement of a bromine atom with a hydrogen atom on the precursor (e.g., 2-bromo-7-methoxynaphthalene). | Presence of hydride sources (e.g., from solvent, base), elevated temperatures, certain catalyst systems. organic-chemistry.org | 2-Methoxynaphthalene |
| Protodeboronation | Cleavage of the C-B bond and its replacement with a C-H bond on the boronic acid. | Aqueous conditions, high pH (basic conditions), elevated temperatures, prolonged reaction times. researchgate.netnih.gov | 2-Methoxynaphthalene |
| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl compound. | Presence of oxidants (e.g., air), specific palladium catalyst systems. | 1,1'-Bi(7-methoxy-2-naphthyl) |
Applications in Organic Synthesis
Construction of Biaryl Compounds and Complex Organic Frameworks
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the efficient formation of carbon-carbon bonds. nih.govsandiego.eduresearchgate.net (7-Methoxynaphthalen-2-yl)boronic acid serves as a key coupling partner in these reactions, providing the 7-methoxynaphthalen-2-yl moiety for the construction of a wide array of biaryl compounds and complex organic frameworks.
The rational design and synthesis of naphthalene-containing biaryls are of significant interest due to their unique photophysical properties and potential applications in materials science and medicinal chemistry. The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a highly effective method for creating these structures. nih.govsandiego.edu
In a typical reaction, this compound can be coupled with various aryl halides or triflates to yield the corresponding biaryl products. The reaction conditions are generally mild and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of naphthalene-containing biaryls. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity. For instance, a common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, typically sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step of the catalytic cycle.
The following table outlines representative Suzuki-Miyaura coupling reactions for the synthesis of naphthalene-containing biaryls.
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | High |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Good |
| 3-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Moderate to High |
| Phenyl triflate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | Good |
This table represents hypothetical, yet plausible, reaction conditions and outcomes based on established Suzuki-Miyaura coupling methodologies.
Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), features a 6-methoxy-naphthalene core. researchgate.net While industrial syntheses of Naproxen itself may follow established routes, the development of novel Naproxen derivatives and analogues often necessitates more flexible synthetic strategies. The modification of Naproxen's carboxylic acid group is a common strategy to produce prodrugs with improved therapeutic profiles. researchgate.net
This compound can be a key starting material in synthetic pathways designed to produce a variety of Naproxen derivatives. For instance, a Suzuki-Miyaura coupling reaction could be employed to first construct the core biaryl structure, which is then further elaborated to introduce the propionic acid side chain characteristic of Naproxen. This approach allows for significant structural diversity in the aryl group coupled to the naphthalene (B1677914) core, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.
While direct synthesis of Naproxen from this compound is not the standard industrial method, this boronic acid is a crucial precursor for creating derivatives where the core naphthalene structure is modified. mdpi.comnih.gov For example, new derivatives can be synthesized by coupling this compound with a suitably functionalized aryl halide, followed by further chemical transformations to append the desired side chains.
This compound is also a valuable building block in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems. These compounds are of great interest for their applications in organic electronics and materials science.
A powerful strategy for the synthesis of acenaphthylene-fused heteroarenes involves a palladium-catalyzed cascade reaction that combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. In this approach, a 1,8-dihalonaphthalene is first coupled with a heteroarylboronic acid. The resulting intermediate then undergoes an intramolecular C-H activation/arylation to form the fused polycyclic system. This methodology allows for the efficient construction of complex heterocyclic fluoranthene (B47539) analogues in good to high yields. While the specific use of this compound is not explicitly detailed in all published examples, the general applicability of aryl and heteroarylboronic acids in this cascade reaction suggests its potential as a substrate for creating novel, functionalized PAHs.
The same palladium-catalyzed cascade methodology can be extended to the synthesis of polyoxygenated benzo[j]fluoranthene derivatives. These compounds are structurally related to a number of fungal natural products with interesting biological activities. By employing a suitably substituted dihalonaphthalene and a naphthylboronic acid derivative, complex polycyclic frameworks can be assembled in a convergent manner. The reaction of a dihalonaphthalene with a naphthylboronic ester, for example, can lead to the formation of the benzo[j]fluoranthene core structure. This strategy has been successfully applied to the formal total synthesis of the fungal natural product bulgarein. The versatility of the Suzuki-Miyaura coupling component of this cascade allows for the incorporation of various substituted naphthalene units, including those derived from this compound, to generate a diverse range of polyoxygenated benzo[j]fluoranthene derivatives.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems
Utilization in Amide Bond Formation Reactions
Beyond its role in carbon-carbon bond formation, this compound, like other arylboronic acids, can function as a catalyst in the direct amidation of carboxylic acids. orgsyn.orgresearchgate.netrsc.org This application represents a greener and more atom-economical alternative to traditional methods that often require stoichiometric activating agents, which generate significant waste. researchgate.net
In this catalytic cycle, the boronic acid is believed to activate the carboxylic acid by forming a reactive acyloxyboron intermediate. rsc.orgrsc.org This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the amide bond and regenerate the boronic acid catalyst. The removal of water, often accomplished using molecular sieves, is crucial to drive the equilibrium towards product formation. rsc.org
Theoretical studies suggest that the mechanism of boronic acid-catalyzed amidation is complex, potentially involving dimeric boron species that facilitate the activation of the carboxylic acid and the delivery of the amine nucleophile. orgsyn.orgic.ac.ukrsc.org The catalytic activity of a particular boronic acid can be influenced by the electronic nature of its substituents. While specific studies detailing the catalytic efficiency of this compound in amidation are not extensively documented, the general principles of boronic acid catalysis are applicable. researchgate.net
The following table summarizes the key steps in the proposed catalytic cycle for boronic acid-mediated amide bond formation.
| Step | Description |
| 1. Activation | The boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate, releasing a molecule of water. |
| 2. Nucleophilic Attack | The amine attacks the carbonyl carbon of the activated acyl group. |
| 3. Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Product Formation and Catalyst Regeneration | The intermediate collapses to form the amide product and regenerates the boronic acid catalyst. |
This catalytic approach is compatible with a wide range of carboxylic acids and amines, including those with sensitive functional groups, making it a valuable tool in modern organic synthesis.
Gold-Catalyzed Boron Enolate Formation and Subsequent Transformations
A significant application of arylboronic acids, including potentially this compound, lies in a novel method for generating boron enolates from alkynes, catalyzed by gold complexes. This strategy provides an alternative and mild pathway to aldol (B89426) reactions. ucl.ac.uknih.govresearchgate.net
The gold-catalyzed addition of a boronic acid to an alkyne leads to the formation of a boron enolate. ucl.ac.uk This reaction can be performed in a one-pot procedure where the boron enolate is generated in the presence of an aldehyde, leading directly to the corresponding aldol product. ucl.ac.uknih.gov The process is remarkably efficient, proceeding rapidly at ambient temperature with low catalyst loadings. nih.gov For instance, the reaction can be catalyzed by 2 mol% of a gold catalyst like PPh3AuNTf2. ucl.ac.uknih.govresearchgate.net The resulting aldol products are obtained as cyclic boronate esters in high yields. ucl.ac.uk
Table 1: Gold-Catalyzed Boron Enolate Formation and Aldol Reaction ucl.ac.uk
| Entry | Alkyne Substrate | Aldehyde | Arylboronic Acid | Catalyst | Product (Cyclic Boronate Ester) | Yield (%) | Diastereomeric Ratio |
| 1 | ortho-alkynylbenzene boronic acid | Butyraldehyde | - | PPh3AuNTf2 (2 mol%) | Aldol Adduct | 87 | 80:20 |
| 2 | Alkynyl aldehyde | - | Commercially available arylboronic acid (30 mol%) | PPh3AuNTf2 (2 mol%) | Enone | 50 | - |
This table illustrates the general reaction scheme. Specific examples using this compound were not detailed in the source material, but commercially available arylboronic acids were utilized.
The cyclic boronate esters formed from the one-pot aldol reaction are versatile intermediates that can undergo further transformations. nih.govresearchgate.net A key subsequent reaction is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.netlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the introduction of an aryl or vinyl group at the boron-bearing carbon of the aldol product, leading to the synthesis of complex biaryl compounds. nih.govnih.gov
The Suzuki-Miyaura reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the stability and low toxicity of the organoboron reagents. researchgate.net The reaction typically involves an organoborane, an organic halide, a palladium catalyst, and a base. libretexts.org
In addition to Suzuki-Miyaura coupling, the cyclic boronate ester intermediates can be transformed into other valuable structures, such as phenols through oxidation or dihydrobenzofurans via intramolecular Chan-Lam coupling. nih.govresearchgate.net This demonstrates the synthetic utility of the initial gold-catalyzed boron enolate formation.
Advanced Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
Naphthalene-based boronic acid derivatives are integral to the synthesis of materials for OLEDs, which are used in modern displays and lighting. mdpi.com These materials form the emissive layer of the device, where electrical energy is converted into light. ossila.com The specific structure of (7-Methoxynaphthalen-2-yl)boronic acid makes it a valuable precursor for creating molecules with tailored electronic and photophysical properties necessary for high-performance devices.
Naphthalene-boronic acid derivatives are primarily used as building blocks in the synthesis of larger, complex organic molecules that function as emitters or hosts in the active layer of OLEDs. The boronic acid group is particularly useful for forming carbon-carbon bonds through Suzuki coupling reactions, a powerful method for constructing the conjugated systems required for light emission. mdpi.com
The naphthalene (B1677914) moiety provides a rigid and planar aromatic structure, which is beneficial for charge transport and achieving high photoluminescence quantum yields. nih.gov This structural rigidity helps to minimize non-radiative decay pathways, thus enhancing the efficiency of light emission. researchgate.net The methoxy (B1213986) group (-OCH₃), being an electron-donating group, can modulate the electronic properties of the naphthalene core. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for optimizing charge injection and achieving balanced charge transport within the OLED, which is essential for high efficiency. mdpi.com Naphthalene-based polymers are considered highly suitable materials for OLED applications, particularly for achieving the challenging blue emission required for full-color displays. mdpi.com
The incorporation of naphthalene and boronic acid functionalities into OLED materials has led to significant improvements in device performance, including enhanced efficiency and operational stability. The design of stable boron-containing emitters is critical, as some boron-carbon bonds can be unstable, hindering long-term device performance. chemistryviews.org However, advanced molecular design using specific ligands can create highly stable four-coordinate boron emitters. chemistryviews.org
Research into naphthalene-embedded multi-resonance emitters has yielded deep-blue OLEDs with a maximum external quantum efficiency (EQE) of 37.6% and reduced efficiency roll-off at high brightness. researchgate.net Other naphthalimide-based derivatives have been successfully used as green emitters, achieving an EQE of 3.3%. mdpi.com Furthermore, the development of stable boron emitters featuring thermally activated delayed fluorescence (TADF) has resulted in devices with high power efficiencies of 58.4 lm W⁻¹ and exceptionally long operational half-lifetimes exceeding 12,000 hours. chemistryviews.org These advancements highlight the critical role that the structural properties of naphthalene-boronic acid derivatives play in overcoming key challenges in OLED technology, such as achieving stable and efficient blue emitters. mdpi.com
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Additional Performance Metrics | Reference |
|---|---|---|---|---|
| Naphthalene-Embedded Multi-Resonance Emitter | Deep-Blue | 37.6% | Reduced efficiency roll-off | researchgate.net |
| Four-Coordinate Boron TADF Emitter | Blue to Yellow | 18% | Power Efficiency: 58.4 lm W⁻¹; Half-life: >12,000 hrs | chemistryviews.org |
| Naphthalimide-Based Bipolar Derivative | Green | 3.3% | Current Efficacy: 7.9 cd/A | mdpi.com |
Fluorescent Probes and Chemosensors
The unique photophysical properties of the naphthalene scaffold make it an excellent platform for the design of fluorescent probes and chemosensors. nih.gov These small molecules are designed to exhibit a change in their fluorescence properties, such as intensity or color, upon interacting with a specific chemical species (analyte). nih.gov The boronic acid group serves as a versatile recognition site, enabling the detection of a wide range of biologically and environmentally important analytes. rsc.orgrsc.org
The design of naphthalene-based fluorescent sensors typically follows a "fluorophore-spacer-receptor" model. In this architecture, the naphthalene derivative acts as the fluorophore, the light-emitting component. The boronic acid group functions as the receptor, which selectively binds to the target analyte. researchgate.net
Key design principles include:
Rigid Conjugated Structure: The naphthalene core provides a rigid, planar, and extensively conjugated π-electron system. This rigidity minimizes energy loss through vibrations, leading to high fluorescence quantum yields and excellent photostability. nih.govnih.gov
Substituent Effects: The fluorescence properties of the naphthalene scaffold are highly dependent on the type and position of substituent groups. researchgate.net Attaching electron-donating groups (like the methoxy group) and electron-accepting groups can create an intramolecular charge transfer (ICT) character. This ICT mechanism is a powerful tool for designing ratiometric sensors, where the emission wavelength shifts upon analyte binding, allowing for more precise measurements. researchgate.netnih.gov
Analyte Recognition: The boronic acid moiety is a Lewis acid that can covalently and reversibly bind with molecules containing 1,2- or 1,3-diols (like carbohydrates) or other nucleophilic species. rsc.org This interaction is the basis for the sensor's selectivity.
The detection mechanism in naphthalene-boronic acid sensors relies on the modulation of the fluorophore's emission by the analyte-binding event at the boronic acid site. Several photophysical processes can be exploited:
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the naphthalene core can be quenched by a PET process from a nearby electron-rich group. When the boronic acid binds to an analyte, its electronic properties change, which can inhibit the PET process. This inhibition "turns on" the fluorescence, resulting in a significant enhancement. nih.govrsc.org
Intramolecular Charge Transfer (ICT): As mentioned, the interaction between donor and acceptor groups on the naphthalene ring creates an ICT state. The binding of an analyte to the boronic acid receptor alters the electron-withdrawing or electron-donating nature of the boron center. nih.gov This change modifies the ICT character of the molecule, leading to a detectable shift in the fluorescence emission wavelength (a colorimetric change) or a change in intensity. researchgate.net
Reaction-Based Sensing: For certain analytes like hydrogen peroxide, the sensing mechanism involves an irreversible chemical reaction. The aryl boronate is oxidized by H₂O₂ to a phenol. rsc.orgacs.org This transformation creates a new molecule with distinct fluorescent properties, providing a clear "turn-on" or ratiometric signal. rsc.org
The versatility of the naphthalene-boronic acid platform has enabled the development of selective sensors for numerous important analytes.
Hydrogen Peroxide (H₂O₂): Fluorescent probes for H₂O₂ are crucial for studying oxidative stress in biological systems. acs.org Probes based on a naphthalene backbone with a boronic acid ester reporter group have been developed. In the presence of H₂O₂, the boronate group is cleaved, restoring the fluorescence of the core naphthalene derivative. rsc.org This "off-on" response allows for the quantification of H₂O₂ with low detection limits, in some cases as low as 0.40 μM. rsc.orgnih.gov
Metal Ions: While boronic acids are best known for binding diols, they can also be incorporated into chelation sites for metal ions. bath.ac.uk For example, a naphthalimide derivative bearing a boronic acid and a Schiff base has been shown to selectively bind copper ions (Cu²⁺). bath.ac.ukbath.ac.uk The coordination of the Cu²⁺ ion to the sensor leads to fluorescence quenching, enabling its detection. nih.govbath.ac.uk Similarly, naphthalene-based Schiff base sensors have been designed for the highly selective detection of aluminum ions (Al³⁺). rsc.org
| Analyte | Sensor Principle | Observed Response | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Boronate cleavage by H₂O₂ | Fluorescence "turn-on" | 0.7 μM | rsc.org |
| Hydrogen Peroxide (H₂O₂) | Oxidation of peri-diselenide | Fluorescence "turn-on" | 0.40 μM | nih.govacs.org |
| Copper (II) Ions (Cu²⁺) | Chelation involving boronic acid and imine | Fluorescence quenching | Not specified | bath.ac.ukbath.ac.uk |
| Copper (II) Ions (Cu²⁺) | Naphthalimide-Schiff base chelation | Fluorescence quenching | 1.8 μM | nih.gov |
| Aluminum (III) Ions (Al³⁺) | Schiff base chelation | Fluorescence enhancement | 0.1 μM | rsc.org |
| Palladium (II) Ions (Pd²⁺) | Boronic acid-based binding | Fluorescence "turn-on" (36-fold increase) | 38 nM | researchgate.net |
Conceptual Applications in Bioimaging and Cellular Probing
This compound integrates two key chemical features that make it a promising candidate for the conceptual design of fluorescent probes for bioimaging and cellular sensing. The core of this application lies in the synergy between the methoxynaphthalene group, which can act as a fluorophore, and the boronic acid moiety, which serves as a versatile recognition element.
The fundamental principle involves the boronic acid group's ability to interact with specific biological molecules or environments. Boronic acids are well-known for their capacity to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif present in many biologically crucial molecules, including saccharides and glycoproteins. This interaction can be engineered to trigger a change in the fluorescence properties of the attached methoxynaphthalene fluorophore, leading to a "turn-on" or "turn-off" sensor.
Furthermore, boronic acid moieties can act as reactive sites for detecting specific reactive oxygen species (ROS) and reactive nitrogen species (RNS) within cells. For instance, probes have been developed where the boronic acid group is cleaved by potent oxidants like peroxynitrite or hypochlorite, releasing the unmasked fluorophore and generating a strong fluorescent signal. researchgate.net This mechanism allows for the real-time monitoring of oxidative stress within biological systems. Inspired by enzyme-catalyzed reactions, boronic acid has been introduced into probe designs to bind with biomolecules like NADH, accelerating the sensing process and significantly improving sensitivity and selectivity for live cell imaging. rsc.org
While specific studies employing this compound were not identified, its structure is analogous to successful fluorescent probes. The methoxynaphthalene core provides the necessary photophysical properties, and the boronic acid provides the functionality for targeted sensing, making it a conceptually sound scaffold for developing novel probes for visualizing cellular components and processes.
| Feature | Role in Bioimaging Probe | Research Finding |
| Methoxynaphthalene Group | Serves as the fluorescent reporter (fluorophore). | Naphthalene derivatives are widely used as fluorescent scaffolds in chemical sensors. |
| Boronic Acid Moiety | Acts as the recognition site or reactive center. | Can bind to cis-diols in saccharides or be oxidized by ROS/RNS to trigger a fluorescent response. researchgate.net |
| Sensing Mechanism | Modulation of fluorescence upon analyte binding or reaction. | Bio-inspired strategies use boronic acid to bind analytes and accelerate the sensing reaction, improving sensitivity. rsc.org |
Polymer Science and Supramolecular Assemblies
Role of Boronic Acid Motifs in Polymer Synthesis and Modification
Boronic acid motifs are exceptionally versatile functional groups in polymer science due to their unique reactivity, particularly the formation of dynamic covalent bonds. This reactivity allows for the synthesis of advanced polymers with tunable properties, stimuli-responsiveness, and self-healing capabilities.
One of the primary roles of boronic acids is in the formation of boronic esters (through reaction with diols) and boroxines (through self-condensation). nih.gov These bonds are dynamic, meaning they can break and reform under specific conditions (e.g., changes in pH or the presence of water), which imparts unique characteristics to the polymer network. nih.govbohrium.com This property is harnessed to create:
Self-Healing Materials and Vitrimers: Polymers cross-linked with boronic ester bonds can rearrange their network structure upon heating, allowing the material to be reprocessed or to heal from damage. bohrium.com
Stimuli-Responsive Polymers: Hydrogels cross-linked with boronic esters can exhibit swelling or deswelling in response to changes in pH or the presence of saccharides, making them useful for drug delivery systems and sensors. researchgate.net
Supramolecular Assemblies: Boronic acid-terminated polymers can self-assemble through the formation of boroxine (B1236090) rings or by binding to diol-functionalized molecules, creating complex, ordered structures like star polymers. nih.gov
Boronic acids are also employed as functional monomers in various polymerization techniques. bohrium.comrsc.org They can be incorporated into polymer backbones or as side chains to imbue the final material with specific recognition properties. Furthermore, they serve as key functional groups for post-polymerization modification, allowing for the attachment of other molecules or the introduction of cross-links after the main polymer chain has been synthesized. rsc.org
| Application Area | Role of Boronic Acid | Key Feature |
| Dynamic Networks | Forms reversible boronic ester or boroxine cross-links. | Enables self-healing, malleability, and reprocessing (Vitrimers). bohrium.com |
| Stimuli-Responsive Gels | Cross-links polymer chains via diol binding. | Gel properties change with pH or glucose concentration. researchgate.net |
| Polymer Synthesis | Acts as a functional monomer or initiator (e.g., in RAFT). | Allows for the creation of well-defined polymers with boronic acid end-groups. nih.gov |
| Post-Polymerization | Provides a reactive site for modification. | Enables functionalization of pre-formed polymers. rsc.org |
Application as Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. Boronic acids were among the very first monomers used to synthesize COFs, establishing a foundational chemistry for this field. rsc.org this compound is a suitable candidate monomer for the synthesis of boronate-ester-linked COFs.
The synthesis of these COFs typically involves the condensation reaction between a boronic acid monomer and a monomer containing multiple hydroxyl groups (a polyol), such as 1,3,5-trihydroxybenzene or 2,3,6,7,10,11-hexahydroxytriphenylene. The reaction forms stable boronate ester linkages, which organize the monomers into a pre-defined, ordered, and porous 2D or 3D network.
As a monomer, this compound offers several advantageous features:
Bifunctional Linker: It possesses a single boronic acid group on a rigid naphthalene core, which can act as a terminating or modifying agent in COF synthesis. When used with multifunctional linkers, it can control crystal growth or introduce specific functionalities.
Rigid Aromatic Core: The naphthalene backbone provides rigidity, which is essential for forming a stable and permanent porous structure.
Tunable Functionality: The methoxy group provides a point for further chemical modification and influences the electronic properties of the resulting COF. The naphthalene unit itself can impart desirable optical and electronic properties to the framework.
Boronic acid-functionalized COFs are being explored for numerous applications, including gas storage, separation, catalysis, and sensing, due to their high surface area, tunable pore sizes, and the chemical functionality of the boronic acid groups within the pores.
| Monomer Feature | Role in COF Synthesis | Resulting COF Property |
| Arylboronic Acid Group | Forms dynamic boronate ester bonds with polyols. | Crystalline, porous framework with high thermal stability. rsc.org |
| Rigid Naphthalene Core | Provides structural rigidity and defines pore geometry. | Permanent porosity and high surface area. |
| Methoxy Functional Group | Modifies the electronic nature of the framework. | Potential for enhanced catalytic or sensing capabilities. |
Other Organic Electronic Materials
Organic Field-Effect Transistors (OFETs)
In the field of organic electronics, this compound serves as a valuable building block for the synthesis of larger, π-conjugated organic semiconductors used in the active layer of Organic Field-Effect Transistors (OFETs). The performance of an OFET is highly dependent on the chemical structure and molecular packing of the semiconductor, which governs charge carrier mobility.
While not typically used directly in the final device, arylboronic acids are critical precursors in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise formation of carbon-carbon bonds, enabling chemists to construct complex, well-defined organic semiconductors. In this context, this compound can be coupled with various aryl halides to extend the π-conjugation of the molecular system.
The naphthalene core is a well-established component in organic semiconductors due to its rigid, planar structure that facilitates intermolecular π-π stacking—a key factor for efficient charge transport. The methoxy group acts as a weak electron-donating group, which can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material. Research has shown that π-conjugated systems containing diazaborole units, prepared from boronic acids, can exhibit good p-type FET behavior and high air stability.
| Component | Role in OFET Material Synthesis | Impact on Performance |
| Boronic Acid Group | Serves as a reactant in Suzuki coupling reactions. | Enables the construction of large, π-conjugated systems. |
| Naphthalene Core | Forms the electroactive backbone of the semiconductor. | Promotes π-stacking and efficient charge transport. |
| Methoxy Group | Acts as an electron-donating substituent. | Tunes the material's energy levels (HOMO/LUMO). |
Perovskite Solar Cells
The application of this compound in perovskite solar cells (PSCs) is primarily conceptual, focusing on its potential role in interface engineering. High-performance PSCs rely on efficient charge extraction and minimized recombination at the interfaces between the perovskite absorber layer and the charge transport layers (ETL and HTL).
Molecules can be designed to form self-assembled monolayers (SAMs) at these interfaces to passivate defects, improve energy level alignment, and enhance charge transfer. This compound possesses structural motifs that make it an intriguing candidate for this purpose:
Anchoring Group: The boronic acid group can act as an anchor, binding to the surface of metal oxide ETLs like TiO₂ or SnO₂. This is analogous to phosphonic and carboxylic acids, which are commonly used to create robust SAMs on these surfaces. bohrium.com This binding can passivate surface defects and reduce non-radiative recombination.
Electroactive Core: Naphthalene-based molecules, particularly naphthalene diimides (NDIs), have been successfully used as electron-transporting and buffer layer materials in PSCs, demonstrating their electronic suitability and contribution to device stability. rsc.org The methoxynaphthalene core could help facilitate electron extraction from the perovskite into the ETL.
By positioning this compound at the ETL/perovskite interface, it could conceptually improve device performance and stability by reducing interfacial charge recombination and enhancing electron extraction, which are critical challenges in the development of commercial PSCs.
Contributions to Medicinal Chemistry and Chemical Biology Scaffold Design
Boronic Acid Pharmacophore in Molecular Design
The boronic acid moiety is a key pharmacophore that imparts distinct chemical functionalities crucial for molecular recognition and interaction with biological targets. Its utility in drug design has been increasingly recognized, particularly since the approval of boronic acid-containing drugs like bortezomib. While specific research on (7-Methoxynaphthalen-2-yl)boronic acid in this context is not extensively documented in publicly available literature, the general principles governing the boronic acid pharmacophore are well-established and applicable.
Boronic acids are considered bioisosteres of carboxylic acids, meaning they can replace a carboxylic acid group in a molecule without significantly altering its chemical structure, while potentially improving its biological activity or pharmacokinetic properties. nih.gov This isosteric relationship is a cornerstone of its application in medicinal chemistry.
| Property | Carboxylic Acid | Boronic Acid |
|---|---|---|
| Acidity (pKa) | ~4-5 | ~9 |
| Geometry | Trigonal planar | Trigonal planar (neutral), Tetrahedral (anionic) |
| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor |
| Physiological State | Predominantly anionic | Predominantly neutral |
A defining feature of the boronic acid pharmacophore is its ability to form reversible covalent bonds with nucleophilic residues in biological targets. This mode of inhibition offers a unique balance between the high potency and prolonged duration of action associated with covalent inhibitors and the reduced risk of off-target toxicity often seen with irreversible covalent drugs.
Boronic acids are well-known for their ability to form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols. This property is particularly relevant for targeting saccharides and glycoproteins, which are abundant on cell surfaces and play crucial roles in various biological processes. The interaction involves the formation of a five- or six-membered ring between the boron atom and the hydroxyl groups of the diol. This specific binding capability has been exploited in the development of sensors and drug delivery systems. While there is no specific data on this compound for this application, the principle remains a key aspect of boronic acid chemistry.
In the context of enzyme inhibition, the electrophilic boron atom of a boronic acid can be attacked by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine or threonine. This results in the formation of a tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity. nih.gov This reversible covalent interaction is the basis for the inhibitory activity of many boronic acid-based drugs. For metallo-β-lactamases, boronic acids can form covalent adducts with the catalytic hydroxide (B78521) anion in the active site. rsc.org
Reversible Covalent Binding Mechanisms with Biological Targets
Scaffold Design for Enzyme Inhibitors
The this compound structure presents a promising scaffold for the design of enzyme inhibitors. The naphthalene (B1677914) core can be systematically modified to optimize interactions with the enzyme's binding pocket, while the boronic acid acts as the "warhead" that forms the covalent bond with the catalytic residue.
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acids have emerged as a promising class of non-β-lactam β-lactamase inhibitors. The design of these inhibitors, known as boronic acid transition-state inhibitors (BATSIs), is based on mimicking the tetrahedral transition state of β-lactam hydrolysis. nih.gov
The core design principles for boronic acid-based β-lactamase inhibitors include:
The Boronic Acid Warhead: The boron atom acts as an electrophile, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases. nih.gov
The Scaffold: The scaffold, in this case, the methoxynaphthalene group, is designed to fit within the active site and form non-covalent interactions (e.g., hydrophobic, hydrogen bonding) that contribute to the inhibitor's affinity and selectivity. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its position on the naphthalene ring is critical for directing the orientation of the molecule within the binding site. google.com
Side Chains: Modifications to the scaffold, such as the addition of side chains, can be used to mimic the R1 side chain of β-lactam antibiotics, thereby enhancing recognition by the enzyme.
While there is a lack of specific studies on this compound as a β-lactamase inhibitor, research on other naphthalene-based boronic acids has shown their potential as enzyme stabilizers and inhibitors. nih.gov A patent has described naphthalene boronic acid derivatives as effective enzyme stabilizers in liquid detergents, highlighting their interaction with proteases. nih.gov Furthermore, studies on aromatic sulfonyl naphthalene-based boronates have demonstrated their activity as proteasome inhibitors. These findings suggest that the naphthalene scaffold can be effectively utilized in the design of boronic acid-based enzyme inhibitors.
| Inhibitor Component | Enzyme Interaction Site | Type of Interaction | Contribution to Inhibition |
|---|---|---|---|
| Boronic Acid | Catalytic Serine Residue | Reversible Covalent Bond | Blocks catalytic activity (Transition-state analog) |
| Naphthalene Scaffold | Active Site Binding Pocket | Hydrophobic Interactions, van der Waals Forces | Enhances affinity and positions the warhead |
| Methoxy Group | Specific residues in the binding pocket | Hydrogen Bonding, Steric Interactions | Contributes to selectivity and binding orientation |
Design Principles for β-Lactamase Inhibitors
Protein-Directed Dynamic Combinatorial Chemistry Approaches
Following a comprehensive review of scientific literature, no specific studies have been identified that utilize this compound directly in protein-directed dynamic combinatorial chemistry (DCC) approaches. Dynamic combinatorial chemistry is a powerful method for the discovery of ligands for biological targets, where the target protein itself templates the formation of the best binding molecules from a library of reversibly reacting fragments. Boronic acids are valuable building blocks in DCC due to their ability to form reversible covalent bonds, typically with diols.
While the direct application of this compound in this context is not documented, its structural features suggest its potential as a scaffold or building block in such medicinal chemistry strategies. The methoxynaphthalene moiety is a common scaffold in the design of biologically active compounds, and the boronic acid functional group allows for its incorporation into dynamic libraries.
Future research could explore the incorporation of this compound into a dynamic combinatorial library to screen for binders against various protein targets. Such a study would involve reacting the boronic acid with a library of diol-containing fragments in the presence of a target protein and analyzing the resulting equilibrium mixture to identify any amplified ligand-protein complexes.
As there is no specific research data available, no data tables on this topic can be provided.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Boronic Acid Transformations
The evolution of catalytic systems is central to unlocking the full potential of (7-Methoxynaphthalen-2-yl)boronic acid in synthetic chemistry. Research is increasingly focused on creating more efficient, sustainable, and versatile catalysts for transformations such as the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. nih.govnih.gov
Green Chemistry Approaches and Sustainable Synthetic Methodologies
A significant thrust in modern chemistry is the development of environmentally benign synthetic methods. For boronic acid transformations, this involves creating catalytic systems that operate under milder conditions, utilize greener solvents like water, and employ reusable catalysts. nih.govrsc.org One-pot borylation and subsequent Suzuki-Miyaura coupling reactions represent a key strategy, minimizing waste and improving process efficiency. rsc.org For a compound like this compound, applying such principles could involve using heterogeneous catalysts, such as palladium nanoparticles supported on cellulose, which allow for easy recovery and recycling while performing reactions in aqueous media. researchgate.net The use of non-traditional approaches that eliminate the need for organic solvents entirely, relying on nanoparticle amphiphiles in water, presents a frontier in green technology for boronic acid couplings. nih.gov These methods reduce the environmental impact (E-Factor) and align with the principles of sustainable chemistry. nih.govmdpi.com
Exploration of Photo-Redox Catalysis in Boronic Acid Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling novel transformations of boronic acids. nih.gov This methodology allows for the generation of aryl radicals from aryl boronic acids like this compound through single-electron transfer (SET) processes. mdpi.com A dual catalytic system, combining a photoredox catalyst (like iridium or ruthenium complexes) with a Lewis base, can activate boronic acids towards oxidation, facilitating C-C bond-forming reactions with electron-deficient olefins. nih.govmdpi.com This approach avoids the need for stoichiometric activators or oxidants. nih.gov Furthermore, synergistic photoredox and copper or nickel catalysis can be employed for C-N and C(sp³)–C(sp²) cross-coupling reactions, respectively, expanding the synthetic utility of boronic acids beyond traditional Suzuki-Miyaura couplings. rsc.orgchemrxiv.org These light-driven methods are often tolerant of a wide range of functional groups and can proceed at ambient temperatures, offering a sustainable alternative to thermally-driven reactions. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques for Boronic Acid Derivatives
A thorough understanding of the structure and properties of derivatives of this compound is crucial for their application. Advanced analytical techniques provide detailed insights into their three-dimensional structure, connectivity, and dynamics.
X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of boronic acid derivatives. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is vital for understanding how these molecules pack in a crystal lattice and interact with biological targets. nih.gov For instance, crystallographic analysis of boronic acid inhibitors bound to enzymes has been crucial in deciphering their mechanism of action. nih.gov
In solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. numberanalytics.com Two-dimensional (2D) NMR techniques are particularly powerful for characterizing complex derivatives. ipb.pt
Table 1: Advanced NMR Techniques for Characterization
| Technique | Information Provided | Application to this compound Derivatives |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, revealing the connectivity of atoms within a molecule. numberanalytics.com | Mapping the proton framework of the naphthalene (B1677914) core and any attached substituents. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with directly attached heteronuclei, typically ¹³C or ¹⁵N. numberanalytics.com | Unambiguously assigning proton and carbon signals of the molecular skeleton. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing insights into the 3D structure and conformation of the molecule in solution. numberanalytics.com | Determining the spatial arrangement of substituents relative to the naphthalene ring. |
| ¹¹B NMR | Provides information about the coordination state and electronic environment of the boron atom. | Characterizing the trigonal (sp²) or tetrahedral (sp³) nature of the boron center in different derivatives or complexes. |
These techniques, often used in combination, allow for the comprehensive structural elucidation of novel compounds derived from this compound. For example, in a nickel-catalyzed coupling reaction involving naphthyl alcohols and boronic acids, mechanistic studies relied on multiple NMR techniques to identify key intermediates like boronic esters. nih.govacs.org
Computational Chemistry and Theoretical Modeling of Reactivity and Interactions
Computational chemistry provides a powerful lens through which to investigate the behavior of this compound at a molecular level, offering insights that can be difficult to obtain through experiments alone.
Elucidating Reaction Mechanisms at the Quantum Mechanical Level
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and elucidate mechanisms. nih.gov For transformations involving this compound, such as the Suzuki-Miyaura reaction, DFT calculations can map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.netmdpi.com These studies can determine the structures of transition states and intermediates, calculate activation energy barriers, and explain experimental observations like regioselectivity. mdpi.com For instance, computational studies have been crucial in debating the specific pathway of transmetalation, assessing the roles of "oxo-palladium" versus "oxoboronate" pathways and confirming that intermediates with a palladium-oxygen-boron linkage are key to the reaction. researchgate.netmdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be applied to study reactions in complex environments, such as within an enzyme active site, providing a detailed picture of covalent bond formation between boronic acid inhibitors and protein residues. frontiersin.org
Predictive Modeling of Ligand-Target Interactions for Scaffold Optimization
In drug discovery and materials science, predictive modeling is essential for optimizing molecular scaffolds. The (7-methoxynaphthalen-2-yl) moiety can serve as a core structure for designing molecules with specific biological activities. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of this compound, docking studies can predict binding modes and affinities to a target enzyme, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structures with biological activity or physical properties. nih.gov By building a model based on a set of known compounds containing the methoxynaphthalene scaffold, researchers can predict the activity of new, unsynthesized derivatives. nih.gov This approach, often enhanced by machine learning algorithms, accelerates the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. researchgate.net
Table 2: Computational Modeling Approaches
| Modeling Technique | Purpose | Relevance to this compound |
|---|---|---|
| DFT (Density Functional Theory) | Elucidate reaction mechanisms, calculate reaction energies, and predict spectroscopic properties. nih.gov | Modeling the Suzuki-Miyaura coupling pathway; understanding electronic structure. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Study reactions and interactions in large systems like enzymes by treating a small, reactive part with QM and the rest with MM. frontiersin.org | Simulating the covalent interaction of a boronic acid derivative with an enzyme active site. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. bohrium.com | Guiding the design of enzyme inhibitors based on the methoxynaphthalene scaffold. |
| QSAR/QSPR | Develop statistical models to predict the biological activity or properties of new molecules based on their structure. nih.gov | Predicting the inhibitory potency of novel derivatives for scaffold optimization in drug design. |
Integration of this compound in Multifunctional Molecular Systems
The true potential of this compound lies in its capacity to be incorporated into sophisticated molecular architectures where multiple functionalities can be orchestrated. The inherent properties of its constituent parts—the environmentally sensitive fluorescence of the methoxynaphthalene group and the diol-binding capability of the boronic acid—make it an ideal candidate for creating synergistic molecular systems.
Future research is poised to focus on the design and synthesis of novel multifunctional systems where this compound acts as a central component. These systems are being conceptualized to feature a stimulus-responsive fluorescent reporter coupled with a specific molecular recognition unit. The interaction of the boronic acid group with target analytes, such as carbohydrates or hydrogen peroxide, can induce changes in the electronic properties of the entire molecule. nih.govnih.gov This alteration can, in turn, modulate the fluorescence emission of the methoxynaphthalene core, providing a detectable signal.
One promising avenue of investigation is the development of fluorescent probes for biological imaging and sensing. nih.govmdpi.com The boronic acid can act as a recognition site for saccharides, which are abundant on cell surfaces. nih.govmdpi.com Upon binding to these sugar molecules, a change in the fluorescence of the methoxynaphthalene unit could allow for the visualization and tracking of specific cellular processes or the identification of cancerous tissues, which often exhibit altered glycosylation patterns.
Moreover, the integration of this compound into polymeric structures or nanoparticles could lead to the creation of "smart" materials. These materials could be designed to release a therapeutic agent in response to a specific biological trigger. For instance, in an environment with high levels of reactive oxygen species (ROS), such as inflamed tissues, the boronic acid moiety could be cleaved, leading to a change in the material's properties and the subsequent release of a drug. nih.govnih.gov
Table 1: Potential Multifunctional Systems Incorporating this compound
| System Type | Targeted Analyte/Stimulus | Potential Application | Underlying Mechanism |
| Fluorescent Probe | Monosaccharides (e.g., glucose) | Diabetes monitoring, cellular imaging | Reversible covalent binding of the boronic acid to diols, modulating intramolecular charge transfer (ICT) and fluorescence. nih.gov |
| Theranostic Agent | Reactive Oxygen Species (ROS) | Targeted drug delivery, disease diagnosis | Oxidation of the boronic acid by ROS, triggering a fluorescent signal and/or drug release. nih.govnih.gov |
| Self-Healing Hydrogel | pH changes, presence of diols | Tissue engineering, regenerative medicine | Formation and cleavage of boronate esters as cross-linkers, enabling reversible gel-sol transitions. researchgate.net |
| MRI Contrast Agent | Specific biological targets | Enhanced medical imaging | Chelation of paramagnetic ions and targeting via the boronic acid group. mdpi.com |
Exploration of New Application Avenues in Interdisciplinary Science
The unique characteristics of this compound are paving the way for its use in a variety of interdisciplinary scientific fields, extending beyond traditional chemistry into materials science, chemical biology, and beyond.
In the realm of materials science , this compound can be utilized as a key building block for the development of novel polymers and soft materials. The ability of boronic acids to form reversible covalent bonds with diols allows for the creation of self-healing hydrogels and other responsive materials. researchgate.net The incorporation of the fluorescent methoxynaphthalene unit would add a diagnostic or sensing capability to these materials, allowing for real-time monitoring of their integrity or their interaction with the surrounding environment.
Chemical biology stands to benefit significantly from the application of this compound. Its potential as a fluorescent sensor for biologically relevant molecules like carbohydrates and ROS has already been noted. nih.govnih.gov Furthermore, it could be employed in the development of probes for studying enzymatic activity or for the specific labeling of proteins and other biomolecules. nih.gov The ability to attach this fluorescent tag to biological targets through the versatile chemistry of the boronic acid group opens up new possibilities for understanding complex biological systems.
Another emerging area is its potential role in catalysis . Boronic acids are known to catalyze a range of chemical reactions. The methoxynaphthalene component could introduce steric or electronic effects that influence the catalytic activity and selectivity. Furthermore, the fluorescence of the molecule could be exploited to monitor the progress of a catalytic reaction in real time, providing valuable mechanistic insights.
The development of advanced drug delivery systems is another promising interdisciplinary application. nih.govresearchgate.net this compound could be incorporated into prodrugs, where the boronic acid masks a hydroxyl group of a potent drug. nih.gov This prodrug could be designed to be inactive until it reaches a target site with a specific pH or high concentrations of diol-containing molecules, at which point the active drug would be released. The fluorescent properties could simultaneously allow for the tracking of the prodrug's biodistribution.
Table 2: Emerging Interdisciplinary Applications of this compound
| Interdisciplinary Field | Specific Application | Scientific Rationale |
| Materials Science | Stimuli-responsive polymers | The boronic acid group can form reversible cross-links, while the naphthalene moiety provides desirable optical and electronic properties. researchgate.net |
| Chemical Biology | Fluorescent labeling of biomolecules | The boronic acid can selectively bind to specific motifs on proteins or cell surfaces, enabling fluorescent tracking. mdpi.com |
| Catalysis | Homogeneous catalysis with in-situ monitoring | The boronic acid can act as a catalyst, while the fluorescent core allows for real-time reaction tracking. |
| Nanotechnology | Functionalization of nanoparticles | The compound can be tethered to nanoparticles to impart targeting and imaging capabilities for theranostic applications. |
Q & A
Basic Questions
Q. What are the common synthetic routes for (7-Methoxynaphthalen-2-yl)boronic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated naphthalene precursors and boronic acid pinacol esters. For example, iodination of 7-methoxynaphthalene followed by Miyaura borylation with bis(pinacolato)diboron under palladium catalysis yields the target compound . Purification is achieved via silica gel chromatography or recrystallization. Purity validation requires HPLC (≥95% purity) and ¹H/¹³C NMR to confirm the absence of residual catalysts or byproducts .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns and electronic environments. ¹¹B NMR confirms boronic acid functionality (δ ~30 ppm for free acid, δ ~10 ppm for esters) .
- X-ray crystallography : Resolves bond angles (e.g., C–B–O angles ~121°) and hydrogen-bonding networks (e.g., O–H···O interactions between boronic acid groups) .
- FT-IR : Detects B–O (~1340 cm⁻¹) and O–H (~3200 cm⁻¹) stretches .
Q. What are the primary applications of this compound in molecular recognition?
- Methodological Answer : Its boronic acid moiety binds diols (e.g., sugars) via reversible ester formation. Applications include:
- Sensing : Fluorescent reporters for glucose detection, leveraging pKa shifts upon diol binding .
- Chromatography : Boron-affinity columns for isolating glycoproteins or nucleotides .
Advanced Research Questions
Q. How does the substitution pattern on the naphthalene ring influence the reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer : The methoxy group at C7 acts as an electron-donating substituent, increasing electron density at C2 (boron attachment site). This enhances oxidative addition in palladium-catalyzed couplings. Steric effects from the naphthalene backbone reduce undesired homocoupling. Comparative studies with non-methoxy analogs show a 15–20% yield increase in aryl-aryl bond formation .
Q. What strategies mitigate boronic acid self-condensation during storage or reaction conditions?
- Methodological Answer :
- Derivatization : Convert to pinacol esters or trifluoroborate salts to prevent dehydration .
- Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C to minimize hydrolysis .
- Reaction Solvents : Use aprotic solvents (e.g., THF, DMF) with controlled pH (5–7) to avoid boroxine formation .
Q. How can computational methods predict binding affinities of this compound with diols or biological targets?
- Methodological Answer :
- Molecular Docking : Simulate interactions with glucose-binding proteins (e.g., concanavalin A) using AutoDock Vina .
- DFT Calculations : Estimate pKa shifts (e.g., ΔpKa ~2–3 upon fructose binding) to optimize sensor design .
- MD Simulations : Model boronate ester stability in aqueous environments to predict binding kinetics (kon ~10³ M⁻¹s⁻¹) .
Q. What are the challenges in detecting trace boronic acid impurities in pharmaceuticals?
- Methodological Answer : LC-MS/MS in MRM mode achieves sensitivities <1 ppm. Key steps:
- Ionization : ESI– for underivatized acids (m/z 150–300 range) .
- Matrix Interference : Use SPE cartridges (C18) to isolate impurities from drug matrices (e.g., Lumacaftor) .
- Validation : ICH-compliant LOQ (0.1 ppm) and linearity (R² >0.99) .
Q. How can MALDI-MS be optimized for analyzing boronic acid-containing peptides?
- Methodological Answer :
- Matrix Choice : 2,5-Dihydroxybenzoic acid (DHB) enables in situ esterification, suppressing trimerization .
- Sample Prep : On-plate derivatization with DHB (1:1 ratio) enhances ionization of branched peptides (e.g., 5-boronic acid groups) .
- Sequencing : MS/MS fragmentation (CID) identifies boronate adducts (e.g., loss of H₂O at m/z –18) .
Q. How does thermal stability vary with structural modifications in this compound?
- Methodological Answer : TGA shows decomposition onset at ~200°C. Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
